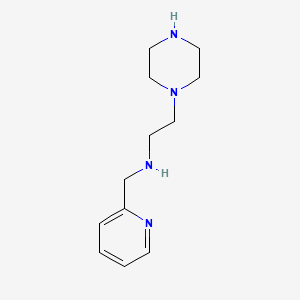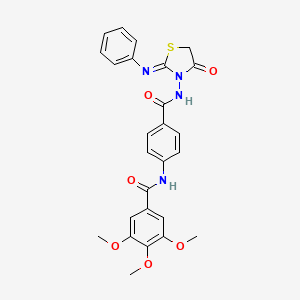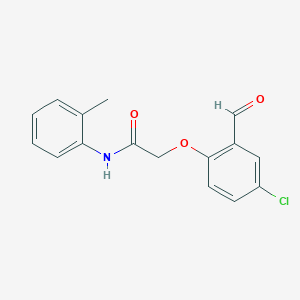
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro-substituted phenoxy group, a formyl group, and a methylphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: 2-(4-chloro-2-hydroxymethylphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: 2-(4-substituted-2-formylphenoxy)-N-(2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2-formylphenoxy)-2-methylpropionic acid tert-butyl ester
- 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the presence of both a formyl group and a chloro-substituted phenoxy group, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H14ClNO3 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
JARHXGSDTBAGHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



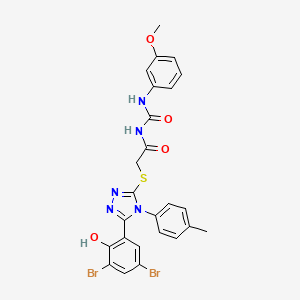
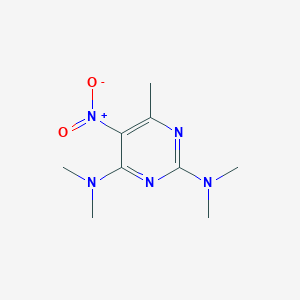
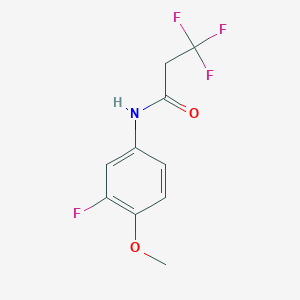
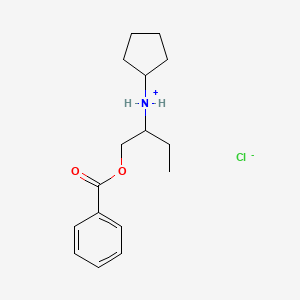
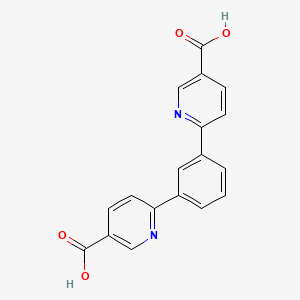
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
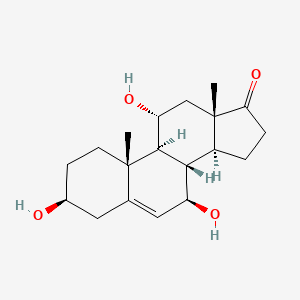
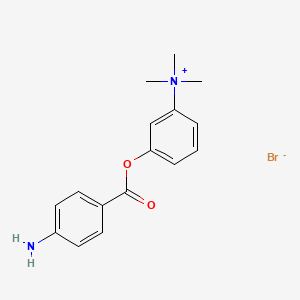
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
